Cas no 80938-67-6 (5-Phenyl-o-toluidine)

5-Phenyl-o-toluidine structure
5-Phenyl-o-toluidine structure
Product Name:5-Phenyl-o-toluidine
N.o CAS:80938-67-6
MF:C13H13N
MW:183.249023199081
MDL:MFCD00270126
CID:90789
PubChem ID:149880
Update Time:2024-10-27

5-Phenyl-o-toluidine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Phenyl-o-toluidine
    • 3-Amino-4-methylbiphenyl
    • 2-methyl-5-phenylaniline
    • 2-methyl-5-phenyl-aniline
    • 2-methyl-5-phenylphenylamine
    • 4-methylbiphenyl-3-amine
    • 4-Methyl-biphenyl-3-ylamin
    • 4-methyl-biphenyl-3-ylamine
    • SCHEMBL171357
    • 4-Methyl-(1,1'-biphenyl)-3-amine
    • 4-Methyl-[1,1'-biphenyl]-3-amine
    • FT-0682124
    • YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • s11024
    • AMY33045
    • MFCD00270126
    • EN300-92993
    • CS-0187031
    • (1,1'-Biphenyl)-3-amine, 4-methyl-
    • AS-61181
    • 80938-67-6
    • A840008
    • AKOS010254083
    • DTXSID7036828
    • 4-Methyl[1,1′-biphenyl]-3-amine (ACI)
    • 4-Methylbiphenyl-3-ylamine
    • DB-017457
    • MDL: MFCD00270126
    • Inchi: 1S/C13H13N/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3
    • Chave InChI: YLKSTPDTTKOSIL-UHFFFAOYSA-N
    • SMILES: NC1C(C)=CC=C(C2C=CC=CC=2)C=1

Propriedades Computadas

  • Massa Exacta: 183.10500
  • Massa monoisotópica: 183.104799419 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 172
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 183.25
  • Superfície polar topológica: 26Ų
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none

Propriedades Experimentais

  • Densidade: 1.057
  • Ponto de Fusão: 58 °C
  • Ponto de ebulição: 347.2°C at 760 mmHg
  • Ponto de Flash: 177.7°C
  • Índice de Refracção: 1.607
  • PSA: 26.02000
  • LogP: 3.82540
  • Sensibilidade: Air Sensitive

5-Phenyl-o-toluidine Informações de segurança

5-Phenyl-o-toluidine Dados aduaneiros

  • CÓDIGO SH:2921499090
  • Dados aduaneiros:

    中国海关编码:

    2921499090

    概述:

    2921499090 其他芳香单胺及衍生物及它们的盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

5-Phenyl-o-toluidine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
018972-1g
5-Phenyl-o-toluidine
80938-67-6 98%
1g
£54.00 2022-03-01
TRC
P337118-50mg
5-Phenyl-o-toluidine
80938-67-6
50mg
$ 50.00 2022-06-03
TRC
P337118-100mg
5-Phenyl-o-toluidine
80938-67-6
100mg
$ 65.00 2022-06-03
TRC
P337118-500mg
5-Phenyl-o-toluidine
80938-67-6
500mg
$ 115.00 2022-06-03
Fluorochem
018972-250mg
5-Phenyl-o-toluidine
80938-67-6 98%
250mg
£33.00 2022-03-01
Fluorochem
018972-5g
5-Phenyl-o-toluidine
80938-67-6 98%
5g
£211.00 2022-03-01
Apollo Scientific
OR921484-1g
5-Phenyl-o-toluidine
80938-67-6 95%
1g
£76.00 2025-02-20
Apollo Scientific
OR921484-5g
5-Phenyl-o-toluidine
80938-67-6 95%
5g
£195.00 2025-02-20
eNovation Chemicals LLC
D767130-5g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
5g
$135 2024-06-07
eNovation Chemicals LLC
D767130-10g
4-Methyl-[1,1'-biphenyl]-3-amine
80938-67-6 98%
10g
$290 2023-09-01

5-Phenyl-o-toluidine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  Boron nitride (hydroxylated) ,  2-[[[3-(Trimethoxysilyl)propyl]imino]methyl]phenol (complexes with palladium, supported on hydroxylated boron nitride) Solvents: Water ;  2 h, 70 °C
Referência
Ligand-Free C-C Coupling Reactions Promoted by Hexagonal Boron Nitride-Supported Palladium(II) Catalyst in Water
Cheng, Xu; et al, Advanced Synthesis & Catalysis, 2017, 359(3), 454-466

Método de produção 2

Condições de reacção
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  20 h, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Método de produção 3

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Referência
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Método de produção 4

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: 1,2-Dichloroethane ;  2 s, rt
2.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Referência
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic acid ,  N-Bromophthalimide Catalysts: Palladium diacetate ,  N-Trifluoroacetyl-β-alanine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 90 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
2.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Referência
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Referência
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  24 h, rt → 100 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referência
A Meta-Selective Copper-Catalyzed C-H Bond Arylation
Phipps, Robert J.; et al, Science (Washington, 2009, 323(5921), 1593-1597

Método de produção 8

Condições de reacção
1.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Referência
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[N-[(2-furanyl-κO)methylene]-3-(trimethoxysilyl)-1-propa… (supported on hexagonal boron nitride) Solvents: Water ;  2 h, 70 °C
Referência
Palladium(II)-Schiff base complex immobilized covalently on h-BN: An efficient and recyclable catalyst for aqueous organic transformations
Li, Weijian; et al, Tetrahedron, 2016, 72(52), 8557-8564

Método de produção 10

Condições de reacção
1.1 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Referência
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Método de produção 11

Condições de reacção
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Referência
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  24 h, 50 °C
1.2 Reagents: Thiophenol ,  Potassium carbonate Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  24 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Diisopropylamine Catalysts: Palladium diacetate Solvents: Water ;  4 h, 100 °C
Referência
Pd(II)-catalyzed meta-C-H bromination and chlorination of aniline and benzoic acid derivatives
Wang, Hao; et al, Chemical Science, 2022, 13(29), 8686-8692

Método de produção 13

Condições de reacção
1.1 Catalysts: Copper Solvents: 1,2-Dichloroethane ;  20 min, 70 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  40 min, 130 °C
Referência
A Modular Flow Design for the meta-Selective C-H Arylation of Anilines
Gemoets, Hannes P. L. ; et al, Angewandte Chemie, 2017, 56(25), 7161-7165

5-Phenyl-o-toluidine Raw materials

5-Phenyl-o-toluidine Preparation Products

5-Phenyl-o-toluidine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80938-67-6)5-Phenyl-o-toluidine
Número da Ordem:A840008
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:48
Preço ($):503.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80938-67-6)5-Phenyl-o-toluidine
A840008
Pureza:99%
Quantidade:25g
Preço ($):503.0
E- mail